Epiisopodophyllotoxin

Description

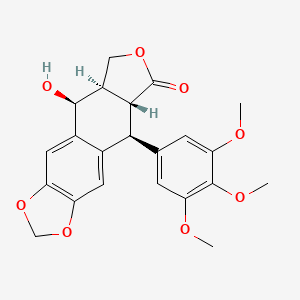

Structure

2D Structure

Properties

CAS No. |

55568-79-1 |

|---|---|

Molecular Formula |

C22H22O8 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

(5S,5aR,8aR,9S)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19-,20+/m0/s1 |

InChI Key |

YJGVMLPVUAXIQN-XCXWGBRNSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |

Origin of Product |

United States |

Foundational & Exploratory

Epiisopodophyllotoxin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiisopodophyllotoxin, a naturally occurring aryltetralin lignan, is a compound of significant interest in the pharmaceutical industry due to its potent biological activities and its role as a key precursor for the synthesis of clinically important anticancer drugs, etoposide and teniposide. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its biological mechanism of action. Quantitative data on the yields of related lignans from various plant sources are presented to offer a comparative perspective. Furthermore, this document includes detailed experimental protocols and visual diagrams to elucidate key processes, serving as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the genera Podophyllum, Juniperus, and Linum. While it is often a minor component compared to its stereoisomer, podophyllotoxin, these plants represent the most significant natural reservoirs.

-

Podophyllum Species: The genus Podophyllum is the most well-documented source of this compound.

-

Podophyllum hexandrum (Himalayan Mayapple): This species is renowned for its relatively high concentration of podophyllotoxin and also contains this compound.[1] It is considered an endangered species due to over-harvesting.

-

Podophyllum peltatum (American Mayapple): Found in North America, this plant contains podophyllotoxin and its related lignans, including this compound.[2][3] The concentration of these compounds can vary based on the plant's geographical location and the time of harvesting.[1]

-

-

Juniperus Species: Certain species of juniper have been identified as alternative sources of podophyllotoxin and its analogues.

-

Juniperus scopulorum (Rocky Mountain Juniper): The needles of this plant have been shown to contain podophyllotoxin, and by extension, likely contain this compound.[4]

-

Juniperus sabina (Savin Juniper): This species has also been investigated for the presence of these cytotoxic lignans.

-

-

Linum Species: The flax genus, Linum, is another source of these compounds.

-

Linum album : Cell cultures of this plant have been shown to produce podophyllotoxin.

-

It is important to note that the concentration of this compound is often significantly lower than that of podophyllotoxin in these plant sources. Quantitative analysis typically focuses on the more abundant podophyllotoxin.

Quantitative Data

The quantification of this compound is often performed alongside its isomers and related lignans using High-Performance Liquid Chromatography (HPLC). While specific yield data for this compound is scarce in the literature, the following table summarizes the reported content of the closely related and more abundant podophyllotoxin in various Podophyllum species, which provides a useful proxy for sourcing this compound.

| Plant Species | Plant Part | Podophyllotoxin Content (% dry weight) | Reference |

| Podophyllum hexandrum | Rhizomes | up to 4.3% | [5] |

| Podophyllum hexandrum | Roots | 1.37% | [5] |

| Podophyllum peltatum | Resin | ~10% | [6] |

| Podophyllum emodi (syn. P. hexandrum) | Resin | ~40% | [6] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on common laboratory practices.

General Extraction and Fractionation Workflow

Caption: A generalized workflow for the isolation of this compound.

Detailed Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from methodologies for the quantification of podophyllotoxin and its related compounds, including this compound.[6]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Mobile Phase:

-

A gradient elution is typically employed for optimal separation.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

A typical gradient might be:

-

0-5 min: 20% B

-

5-20 min: Linear gradient from 20% to 80% B

-

20-25 min: 80% B

-

25-30 min: Return to 20% B and equilibrate.

-

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Sample Preparation:

-

Accurately weigh the dried extract.

-

Dissolve in methanol or the initial mobile phase composition.

-

Filter through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Prepare a series of standard solutions of purified this compound of known concentrations.

-

Generate a calibration curve by plotting peak area against concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Mechanism of Action and Biological Significance

This compound exhibits cytotoxic activity against various cancer cell lines.[2] However, its clinical significance is primarily as a precursor for the semi-synthesis of the anticancer drugs etoposide and teniposide. These derivatives have a modified mechanism of action compared to the parent compound. While podophyllotoxin and likely this compound inhibit microtubule assembly, etoposide and teniposide are potent inhibitors of the nuclear enzyme topoisomerase II.

Topoisomerase II Inhibition by Etoposide

Etoposide, a derivative of the epimer of podophyllotoxin, functions by forming a ternary complex with topoisomerase II and DNA. This stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands. The accumulation of these DNA breaks ultimately triggers apoptosis (programmed cell death) in cancer cells.

Caption: The mechanism of action of etoposide, a derivative of an this compound precursor.

Conclusion

This compound is a valuable natural product with inherent biological activity and, more importantly, serves as a crucial starting material for the synthesis of life-saving anticancer drugs. While its natural abundance is lower than its isomer, podophyllotoxin, the isolation and purification of this compound from sources such as Podophyllum species remain a key area of research. The methodologies outlined in this guide provide a framework for the extraction, quantification, and understanding of the biological context of this important lignan. Further research into alternative and sustainable sources, as well as more efficient isolation techniques, will be critical in ensuring a continued supply of this vital pharmaceutical precursor.

References

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Formation of podophyllotoxins by Podophyllum peltatum tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expression analysis of biosynthetic pathway genes vis-à-vis podophyllotoxin content in Podophyllum hexandrum Royle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery of Epiisopodophyllotoxin: A Journey from Natural Product to Anticancer Drug Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epiisopodophyllotoxin, a naturally occurring lignan, stands as a pivotal molecule in the history of cancer chemotherapy. While its close relative, podophyllotoxin, has been known for centuries in traditional medicine, the distinct discovery and characterization of this compound have paved the way for the development of some of the most effective anticancer drugs used today. This technical guide provides a comprehensive overview of the history of the discovery of this compound, detailing the key scientific milestones, experimental protocols, and the crucial role it plays as a precursor to the life-saving drug, etoposide.

A Tale of Two Epimers: The Initial Discovery

The story of this compound is intrinsically linked to that of podophyllotoxin, its C-4 epimer. Podophyllotoxin was first isolated in 1880 by Podwyssotzki from the resin of the Mayapple plant (Podophyllum peltatum).[1] However, it was the extensive work of Jonathan L. Hartwell and his colleagues in the mid-20th century that elucidated the complex chemistry of Podophyllum extracts. During their investigations into the components of podophyllin, the resinous extract of Podophyllum, they meticulously separated and characterized a number of lignans.

While the primary focus was on the abundant and highly cytotoxic podophyllotoxin, their work also led to the identification of its less abundant, naturally occurring epimer, this compound.[2] The initial characterization involved classical methods of natural product chemistry, including fractional crystallization and the determination of physical constants, which revealed the subtle yet significant stereochemical difference between the two compounds.

Experimental Protocols

Isolation and Separation of this compound from Natural Sources

The separation of this compound from podophyllotoxin and other lignans present in Podophyllum extracts is a critical step. Due to their similar chemical structures, chromatographic techniques are essential for obtaining pure compounds.

Experimental Protocol: Chromatographic Separation of Podophyllotoxin and this compound

Objective: To separate podophyllotoxin and this compound from a crude extract of Podophyllum rhizomes.

Materials:

-

Dried and powdered Podophyllum rhizomes

-

Methanol

-

Dichloromethane

-

Silica gel for column chromatography (70-230 mesh)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for podophyllotoxin and this compound

Procedure:

-

Extraction:

-

Macerate 100 g of powdered Podophyllum rhizomes in 500 mL of methanol for 24 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

-

Suspend the crude extract in water and partition with dichloromethane.

-

Collect the dichloromethane layer and evaporate the solvent to yield a crude lignan mixture.

-

-

Column Chromatography:

-

Prepare a silica gel column (50 cm length, 5 cm diameter) using a slurry of silica gel in dichloromethane.

-

Dissolve the crude lignan mixture in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of methanol in dichloromethane, starting from 100% dichloromethane and gradually increasing the methanol concentration.

-

Collect fractions of 20 mL and monitor the separation using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (95:5).

-

Combine the fractions containing compounds with similar Rf values to podophyllotoxin and this compound.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the enriched fractions by preparative HPLC on a C18 column.

-

Use a mobile phase of acetonitrile and water gradient, starting from 40% acetonitrile to 70% acetonitrile over 30 minutes.

-

Monitor the elution at 280 nm.

-

Collect the peaks corresponding to the retention times of the podophyllotoxin and this compound standards.

-

Evaporate the solvent from the collected fractions to obtain pure this compound and podophyllotoxin.

-

Semi-synthesis of 4'-Demethylepipodophyllotoxin from Podophyllotoxin

The true significance of this compound in modern medicine lies in its role as a key intermediate in the synthesis of etoposide. The process involves the demethylation and epimerization of the more abundant podophyllotoxin.

Experimental Protocol: Conversion of Podophyllotoxin to 4'-Demethylepipodophyllotoxin

Objective: To synthesize 4'-demethylepipodophyllotoxin from podophyllotoxin.

Materials:

-

Podophyllotoxin

-

Anhydrous Dichloromethane

-

Pyridinium bromide perbromide

-

Aqueous sodium bisulfite

-

Sodium acetate

-

Acetic acid

-

Hydrochloric acid

Procedure:

-

Demethylation:

-

Dissolve podophyllotoxin in anhydrous dichloromethane.

-

Add pyridinium bromide perbromide to the solution and stir at room temperature for 2 hours.

-

Quench the reaction with aqueous sodium bisulfite.

-

Extract the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 4'-demethylpodophyllotoxin.

-

-

Epimerization:

-

Treat the 4'-demethylpodophyllotoxin with a mixture of sodium acetate and acetic acid.

-

Heat the reaction mixture under reflux for 4 hours.

-

Cool the reaction mixture and add hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The resulting product is 4'-demethylepipodophyllotoxin, which can be further purified by crystallization or chromatography. This two-step process can yield up to 52% of the desired product.[3]

-

Quantitative Data

The structural similarity of podophyllotoxin and this compound results in subtle but measurable differences in their physicochemical properties.

| Property | Podophyllotoxin | This compound |

| Molecular Formula | C₂₂H₂₂O₈ | C₂₂H₂₂O₈ |

| Molecular Weight | 414.4 g/mol | 414.4 g/mol |

| Melting Point | 183-184 °C | 244-246 °C |

| Specific Rotation [α]D | -133° (c=1, CHCl₃) | -73° (c=1, CHCl₃) |

| Solubility | Soluble in chloroform, acetone; sparingly soluble in water. | Soluble in chloroform, acetone; sparingly soluble in water. |

| ¹H NMR (CDCl₃, δ ppm) | 6.77 (s, 1H), 6.55 (s, 1H), 6.38 (s, 2H), 5.95 (d, J=3.2 Hz, 2H), 4.79 (d, J=3.4 Hz, 1H), 4.60 (d, J=5.1 Hz, 1H), 4.40 (dd, J=9.1, 6.9 Hz, 1H), 3.80 (s, 6H), 3.75 (s, 3H), 3.20 (m, 1H), 2.90 (m, 1H) | 6.80 (s, 1H), 6.58 (s, 1H), 6.40 (s, 2H), 5.98 (d, J=1.2 Hz, 2H), 4.65 (d, J=5.2 Hz, 1H), 4.45 (t, J=7.8 Hz, 1H), 4.15 (dd, J=10.5, 5.2 Hz, 1H), 3.82 (s, 6H), 3.78 (s, 3H), 3.30 (m, 1H), 2.85 (m, 1H) |

| ¹³C NMR (CDCl₃, δ ppm) | 175.1, 152.6, 147.9, 147.4, 137.1, 134.8, 132.5, 110.1, 108.7, 108.1, 101.5, 71.8, 66.2, 60.8, 56.3, 43.8, 41.9, 38.7 | 174.9, 152.8, 148.1, 147.6, 137.3, 135.0, 132.7, 110.3, 108.9, 108.3, 101.7, 72.5, 68.4, 60.9, 56.4, 45.9, 43.5, 38.9 |

Mandatory Visualizations

Caption: Timeline of the discovery of this compound and its role in drug development.

References

Epiisopodophyllotoxin's Mechanism of Action on Topoisomerase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiisopodophyllotoxins, a class of lignans derived from the Mayapple plant (Podophyllum peltatum), and their semi-synthetic derivatives, etoposide and teniposide, are potent anti-neoplastic agents. Their primary mechanism of action involves the targeted inhibition of human DNA topoisomerase II (Topo II), a critical enzyme in maintaining DNA topology during replication, transcription, and chromosome segregation. These compounds act as non-intercalative "poisons," stabilizing a transient intermediate in the enzyme's catalytic cycle known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks. The persistence of these breaks triggers a cascade of cellular events, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction of epiisopodophyllotoxins with topoisomerase II, details key experimental protocols for studying this interaction, and presents quantitative data on their inhibitory activity.

Introduction to Topoisomerase II and the Epiisopodophyllotoxin Family

DNA topoisomerase II is a ubiquitous enzyme that resolves topological problems in DNA by creating transient double-strand breaks (DSBs), passing an intact DNA duplex through the break, and then resealing the break.[1][2] This process is essential for relieving torsional stress during DNA replication and transcription, as well as for decatenating intertwined daughter chromosomes following replication.[1][2] Humans express two isoforms of Topo II: alpha (TOP2A) and beta (TOP2B). TOP2A is predominantly expressed in proliferating cells and is a key target for many anticancer drugs, while TOP2B is expressed in both dividing and quiescent cells.

This compound is a natural product that serves as the chemical backbone for the clinically significant anticancer drugs etoposide and teniposide.[3] Unlike their parent compound, podophyllotoxin, which inhibits microtubule assembly, these epipodophyllotoxin derivatives specifically target topoisomerase II.[2][3] They are widely used in the treatment of various malignancies, including small-cell lung cancer, testicular cancer, and lymphomas.[4][5]

Mechanism of Action: Poisoning Topoisomerase II

Epiisopodophyllotoxins do not bind to DNA directly but rather interact with the topoisomerase II enzyme itself, particularly when it is bound to DNA.[6] Their mechanism is to trap the enzyme in a specific conformation, the "cleavage complex," where the DNA is cleaved and covalently linked to the enzyme's active site tyrosyl residues.[1][7] This stabilization of the ternary drug-enzyme-DNA complex prevents the subsequent re-ligation of the DNA strands, effectively converting the essential enzyme into a cellular toxin that generates permanent DNA double-strand breaks.[1][7][8] Teniposide is noted to be approximately 10-fold more potent than etoposide in inducing these DNA breaks.[7]

The Topoisomerase II Catalytic Cycle and the Point of Inhibition

The catalytic cycle of topoisomerase II can be summarized in the following steps:

-

Binding of the G-segment DNA: The enzyme, a homodimer, binds to a segment of DNA (the "gate" or G-segment).

-

Binding of the T-segment DNA: A second DNA duplex (the "transported" or T-segment) is captured.

-

ATP Binding and N-gate Closure: The binding of two ATP molecules induces a conformational change that closes the N-terminal gate, trapping the T-segment.

-

G-segment Cleavage: The enzyme cleaves both strands of the G-segment, creating a 4-base pair staggered break, with each subunit's active site tyrosine forming a covalent bond with the 5'-phosphate of the cleaved DNA.

-

T-segment Passage: The T-segment is passed through the break in the G-segment.

-

G-segment Ligation and T-segment Egress: The G-segment is re-ligated, and the T-segment is released through the C-terminal gate.

-

ATP Hydrolysis and Reset: ATP hydrolysis resets the enzyme for another catalytic cycle.

Epiisopodophyllotoxins exert their effect at step 6, inhibiting the re-ligation of the G-segment. This leads to an accumulation of the cleavage complexes, which are the primary cytotoxic lesion.

References

- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]

- 3. ETOPOSIDE & TENIPOSIDE | PDF [slideshare.net]

- 4. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]

- 5. DNA topoisomerase II inhibitors - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]

- 8. Topoisomerase II and etoposide — a tangled tale - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Epiisopodophyllotoxin in Podophyllum: A Technical Guide

An in-depth exploration of the enzymatic cascade, quantitative parameters, and experimental methodologies for the production of a vital chemotherapeutic precursor.

This technical guide provides a comprehensive overview of the biosynthetic pathway of epiisopodophyllotoxin in Podophyllum species. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmaceutical sciences. This document details the enzymatic reactions, presents available quantitative data, outlines key experimental protocols, and visualizes the complex biological processes involved.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound, a diastereomer of the potent cytotoxic lignan podophyllotoxin, is a complex multi-step process originating from the general phenylpropanoid pathway. The pathway commences with the dimerization of two coniferyl alcohol molecules and proceeds through a series of stereospecific enzymatic modifications, including reductions, dehydrogenations, methylations, and hydroxylations, to yield the aryltetralin lactone scaffold.

The key enzymes orchestrating this intricate synthesis include dirigent proteins (DIR), pinoresinol-lariciresinol reductase (PLR), secoisolariciresinol dehydrogenase (SDH), and a series of cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). The pathway diverges at the later stages, leading to the formation of both podophyllotoxin and its epimer, this compound.

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes from Podophyllum species are not yet available, studies on homologous enzymes and some native enzymes provide valuable insights.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Source Organism | Reference |

| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | 27 ± 1.5 | - | - | Forsythia intermedia | [1] |

| (+)-Lariciresinol | 121 ± 6.0 | - | - | Forsythia intermedia | [1] | |

| Secoisolariciresinol Dehydrogenase (SDH) | (-)-Secoisolariciresinol | Data not available | Data not available | Data not available | Podophyllum peltatum | [2][3] |

| O-Methyltransferase 3 (OMT3) | (-)-Pluviatolide | 1.4 | 0.72 | 5.14 x 10⁵ | Podophyllum hexandrum | [4] |

| Deoxypodophyllotoxin Synthase (2-ODD) | (±)-Yatein | 230 | - | 1.95 x 10¹ | Podophyllum hexandrum | [5] |

| (-)-Yatein analog (6c) | 130 | - | 8.5 x 10¹ | Podophyllum hexandrum | [5] | |

| (-)-Yatein analog (6b) | 50 | - | 2.67 x 10¹ | Podophyllum hexandrum | [5] |

Note: The catalytic efficiency for Deoxypodophyllotoxin Synthase was reported in mM⁻¹min⁻¹ and has been converted to M⁻¹s⁻¹ for consistency.

Experimental Protocols

Heterologous Expression and Purification of Recombinant Secoisolariciresinol Dehydrogenase (SDH) from Podophyllum peltatum in E. coli

This protocol describes the general steps for producing and purifying recombinant SDH, a key enzyme in the podophyllotoxin pathway.

Figure 2: General workflow for recombinant enzyme expression and purification.

Protocol:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector (e.g., pET vector) containing the codon-optimized gene for P. peltatum SDH with a purification tag (e.g., His-tag)[6][7][8]. Plate on selective agar plates and incubate overnight.

-

Starter Culture: Inoculate a single colony into liquid medium (e.g., LB) with the appropriate antibiotic and grow overnight with shaking.

-

Large-Scale Culture and Induction: Inoculate a large volume of liquid medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight[7].

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)[7]. Lyse the cells by sonication on ice or using a cell disruptor[1][9].

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA agarose) pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins[7][10].

-

Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM)[7].

-

Buffer Exchange: Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column[10].

-

Purity and Concentration Analysis: Assess the purity of the recombinant protein by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay[4].

Enzyme Assay for Secoisolariciresinol Dehydrogenase (SDH)

This assay measures the conversion of (-)-secoisolariciresinol to (-)-matairesinol.

Materials:

-

Purified recombinant SDH

-

(-)-Secoisolariciresinol (substrate)

-

NAD⁺ (cofactor)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.8)

-

Reaction termination solution (e.g., ethyl acetate)

-

HPLC system for product analysis

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, NAD⁺ (e.g., 1 mM), and purified SDH enzyme (e.g., 10 µg)[5][11].

-

Initiation of Reaction: Start the reaction by adding the substrate, (-)-secoisolariciresinol (e.g., 500 µM)[5][11].

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-12 hours), ensuring the reaction remains in the linear range[5][11].

-

Reaction Termination: Stop the reaction by adding an organic solvent such as ethyl acetate to extract the products and denature the enzyme.

-

Product Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the formation of (-)-matairesinol using HPLC or LC-MS[5][11].

HPLC Method for the Analysis of Podophyllotoxin and its Precursors

This method can be adapted for the separation and quantification of various lignans in the biosynthetic pathway.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12].

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[13]. A typical gradient might start with a low percentage of B, which is gradually increased over the run time to elute more hydrophobic compounds. An isocratic method with a mixture of acetonitrile, water, and methanol can also be used[12].

Protocol:

-

Sample Preparation: Extract the lignans from plant material or enzyme assays using a suitable solvent like methanol or ethyl acetate. Filter the extract through a 0.22 µm syringe filter before injection.

-

Injection: Inject a small volume of the sample (e.g., 10-20 µL) onto the HPLC column.

-

Chromatography: Run the HPLC with the defined mobile phase gradient at a constant flow rate (e.g., 1 mL/min).

-

Detection: Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 280 nm or 290 nm)[12]. For more specific identification and quantification, couple the HPLC to a mass spectrometer.

-

Quantification: Create a calibration curve using authentic standards of the lignans of interest to quantify their concentrations in the samples.

Regulation of this compound Biosynthesis

The biosynthesis of podophyllotoxin and its derivatives is tightly regulated in response to various developmental and environmental cues. The plant hormone methyl jasmonate (MeJA) has been identified as a key signaling molecule that can induce the expression of several genes in the podophyllotoxin biosynthetic pathway, leading to increased accumulation of the final products.

The signaling cascade initiated by MeJA involves the production of reactive oxygen species (ROS), which act as secondary messengers to upregulate the expression of specific pathway genes[14]. This regulatory network provides potential targets for metabolic engineering strategies aimed at enhancing the production of these valuable compounds in plant cell cultures or heterologous systems.

Figure 3: Simplified signaling pathway of MeJA-induced this compound biosynthesis.

Conclusion

The biosynthetic pathway to this compound in Podophyllum is a testament to the complex and elegant chemistry of nature. While significant progress has been made in elucidating the enzymes and intermediates involved, further research is needed to fully characterize the kinetics and regulation of all enzymatic steps. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon, paving the way for the development of robust and sustainable production platforms for this vital class of anti-cancer compounds. The application of metabolic engineering and synthetic biology approaches, guided by a deep understanding of the native biosynthetic pathway, holds immense promise for ensuring a stable supply of these life-saving medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Investigation and Expression of the Secoisolariciresinol Dehydrogenase Gene Involved in Podophyllotoxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterologous protein expression in E. coli [protocols.io]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. Frontiers | Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica [frontiersin.org]

- 12. wjpls.org [wjpls.org]

- 13. researchgate.net [researchgate.net]

- 14. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Epiisopodophyllotoxin Derivatives: A Deep Dive into Structure-Activity Relationships for Anticancer and Antiviral Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epiisopodophyllotoxin, a naturally occurring lignan, and its derivatives represent a cornerstone in the development of potent anticancer and antiviral agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these compounds, offering insights for the rational design of next-generation therapeutics. We delve into the critical structural modifications that govern their biological activity, supported by quantitative data from extensive research. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further investigation. Furthermore, we visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams, adhering to stringent formatting guidelines for clarity and impact. This guide is intended to be an essential resource for researchers and professionals dedicated to advancing the field of drug discovery and development.

Introduction

Podophyllotoxin, a natural product isolated from the Mayapple plant (Podophyllum peltatum), has a long history in medicine. Its epimer, this compound, serves as the foundational scaffold for a class of highly successful chemotherapeutic agents. The semi-synthetic derivatives of this compound, such as etoposide and teniposide, are widely used in the treatment of various cancers, including lung, testicular, and ovarian cancers.[1][2] These compounds exert their primary anticancer effect by inhibiting DNA topoisomerase II, an essential enzyme for DNA replication and repair.[3][4] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.[3][4]

Beyond their well-established anticancer properties, this compound derivatives have also demonstrated significant potential as antiviral agents, with reported activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza virus.[5][6] The exploration of the structure-activity relationships of these compounds is crucial for optimizing their therapeutic index, overcoming drug resistance, and expanding their clinical applications. This guide will systematically explore the key structural features of this compound derivatives and their impact on both anticancer and antiviral activities.

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives is exquisitely sensitive to their molecular architecture. Modifications at several key positions of the this compound scaffold have been extensively investigated to understand their impact on potency and selectivity.

Modifications at the C-4 Position

The C-4 position of the lactone ring is a critical determinant of the mechanism of action. While podophyllotoxin itself acts as a tubulin polymerization inhibitor, the introduction of a glycosidic linkage at the C-4 position of the epi-configured lactone shifts the primary target to topoisomerase II.[2]

-

The Glycosidic Moiety: The nature of the sugar moiety at C-4 significantly influences activity. The glucose moiety in etoposide is crucial for its topoisomerase II inhibitory activity. Modifications to this sugar, such as the introduction of different sugar residues or alterations to the existing glucose, can modulate the compound's potency and pharmacokinetic properties. For instance, replacement of the glucosyl moiety with 2,4,5-trideoxyhexopyranosyl has been shown to be favorable for cytotoxicity.[7]

-

The 4'-Demethylation: The presence of a free hydroxyl group at the 4'-position of the E-ring (4'-demethylepipodophyllotoxin) generally enhances topoisomerase II inhibition and cytotoxicity.[8] This hydroxyl group is believed to participate in hydrogen bonding interactions with the enzyme or DNA.

Modifications at the E-ring (Pendant Phenyl Ring)

The trimethoxyphenyl E-ring is another important region for SAR.

-

Methoxy Groups: The methoxy groups at the 3', 4', and 5' positions are important for activity. As mentioned, demethylation at the 4' position to a hydroxyl group is generally beneficial.

-

Other Substitutions: Introduction of other substituents on the E-ring has been explored to improve activity and overcome resistance.

Modifications at Other Positions

Modifications at other positions, such as the A, B, and C rings, have also been investigated, though often with less dramatic effects on the primary mechanism of action. Cleavage of the 6,7-methylenedioxy group of the A-ring generally leads to less active compounds.

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic and antiviral activities of selected this compound derivatives.

Anticancer Activity

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines (IC50 values in µM)

| Compound | Modification | A549 (Lung) | HeLa (Cervical) | K562 (Leukemia) | K562/A02 (Resistant Leukemia) | Reference |

| Etoposide | 4β-(4,6-O-ethylidene-β-D-glucopyranosyloxy) | - | - | - | - | [9] |

| 9l | 4β-N-[(E)-(5-((4-(4-nitrophenyl)-piperazin-1-yl)methyl)furan-2-yl)prop-2-en-1-amine] | - | 7.93 | 6.42 | 6.89 | [9] |

| BN 58705 | 4-o-butanoyl-4'-demethylpodophyllotoxin | Cytotoxic | Cytotoxic | Cytotoxic | Cytotoxic | [2][10] |

| BEPT | 4-o-butanoyl-4'-demethylepipodophyllotoxin | Cytotoxic | Cytotoxic | Cytotoxic | Cytotoxic | [2] |

Note: A comprehensive list of 130 epipodophyllotoxin analogues and their experimental activities has been published, providing a valuable resource for further QSAR studies.[11]

Antiviral Activity

Table 2: Antiviral Activity of Podophyllotoxin and its Derivatives (EC50 values)

| Compound | Virus | Assay | EC50 (µg/mL) | Reference |

| Podophyllotoxin Derivative 8 | HIV | HIV Replication Inhibition | 0.012 | [12] |

| Podophyllotoxin Derivative 12 | HIV | HIV Replication Inhibition | <0.001 | [12] |

| Podophyllotoxin Derivative 20 | HIV | HIV Replication Inhibition | 0.389 | [12] |

| Lignan Glycoside 1 | Influenza A (H1N1, H3N2), Influenza B | CPE Inhibition | 13.4 - 39.8 µM | [13][14] |

| Deoxypodophyllotoxin | Herpes Simplex Virus (HSV) | Viral Replication Inhibition | - | [6] |

Experimental Protocols

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][15][16]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II Inhibition Assay: kDNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[8][12][17][18][19]

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP)

-

Test compounds

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Proteinase K

-

Agarose gel (1%)

-

Ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures containing kDNA, 1x topoisomerase II reaction buffer, and the test compound at various concentrations.

-

Enzyme Addition: Add purified topoisomerase IIα to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Protein Digestion (Optional but recommended): Add proteinase K and incubate at 37°C for 15 minutes to digest the enzyme.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until adequate separation of catenated and decatenated DNA is achieved.

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as distinct bands.

-

Analysis: Inhibition of decatenation is observed as a decrease in the intensity of the decatenated DNA bands with increasing concentrations of the test compound.

Antiviral Assay: Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and to determine the antiviral activity of a compound.[4][14][15][20][21]

Materials:

-

Host cell line susceptible to the virus of interest (e.g., MDCK cells for influenza virus)

-

Virus stock

-

Cell culture medium

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Test compounds

-

Fixing solution (e.g., 10% formaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with a known amount of virus for a specific period (e.g., 1-2 hours).

-

Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the overlay medium containing different concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: After incubation, fix the cells with the fixing solution and then stain with the staining solution. The plaques will appear as clear zones where the cells have been lysed by the virus.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Caption: Mechanism of action of this compound derivatives.

Caption: Etoposide-induced p53 signaling pathway.

Caption: Mdm2-Rb signaling pathway in response to low-dose etoposide.

Caption: General experimental workflow for drug discovery.

Conclusion

The this compound scaffold remains a remarkably fertile ground for the discovery and development of novel anticancer and antiviral agents. A thorough understanding of the structure-activity relationships is paramount for designing new derivatives with improved efficacy, selectivity, and reduced toxicity. This guide has provided a comprehensive overview of the key SAR principles, supported by quantitative biological data and detailed experimental protocols. The visualization of the underlying signaling pathways offers a deeper understanding of the mechanism of action of these potent compounds. It is anticipated that the information presented herein will serve as a valuable resource for the scientific community, fueling further innovation in the quest for more effective therapies against cancer and viral diseases.

References

- 1. topogen.com [topogen.com]

- 2. Cytotoxic activity against resistant human tumor-cell lines by 2 synthetic demethylpodophyllotoxin derivatives - a single stereoisomeric change prevents cell-death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of etoposide-induced alteration of the Mdm2-Rb signaling pathway on cellular senescence in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of Podophyllotoxin Derivatives on Noncancerous Diseases: A Systematic Review [mdpi.com]

- 6. Synthesis, cytotoxicity and antiviral activity of podophyllotoxin analogues modified in the E-ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive Landscape of Nrf2 and p53 Pathway Activation Dynamics by Oxidative Stress and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4.4. kDNA Decatenation Assay [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. topogen.com [topogen.com]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inspiralis.com [inspiralis.com]

- 20. researchgate.net [researchgate.net]

- 21. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]

The Dichotomy of a Lignan Scaffold: A Technical Deep Dive into Podophyllotoxin and Epiisopodophyllotoxin

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Podophyllotoxin and its epimer, epiisopodophyllotoxin, represent a fascinating case study in stereochemistry influencing biological activity. While sharing the same lignan scaffold, a subtle change in the stereochemistry at the C-4 position dramatically alters their primary molecular targets and therapeutic applications. This technical guide provides an in-depth analysis of the core differences between these two compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their characterization. Detailed signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding for researchers in the field of drug discovery and development.

Introduction: The Stereochemical Nuance

Podophyllotoxin, a naturally occurring aryltetralin lignan isolated from the roots and rhizomes of Podophyllum species, has been recognized for its potent antimitotic properties.[1] Its C-4 epimer, this compound, in its natural form, exhibits significantly lower potency as an antiproliferative agent. However, semi-synthetic glycosidic derivatives of this compound, namely etoposide and teniposide, have emerged as clinically vital anticancer drugs.[2] This divergence in activity underscores the critical role of stereochemistry in drug-target interactions. This whitepaper will elucidate the fundamental distinctions between podophyllotoxin and this compound, providing a comprehensive resource for researchers.

Chemical Structure and Stereochemistry

The core difference between podophyllotoxin and this compound lies in the stereochemical orientation of the hydroxyl group at the C-4 position of the tetralin ring. In podophyllotoxin, this hydroxyl group is in a trans configuration relative to the substituent at C-3, while in this compound, it is in a cis configuration. This seemingly minor alteration has profound implications for the molecule's three-dimensional shape and its ability to bind to its biological targets.

Mechanism of Action: A Tale of Two Targets

The differing stereochemistry of podophyllotoxin and this compound directs them toward distinct molecular targets, leading to different mechanisms of cytotoxicity.

Podophyllotoxin: A Microtubule Destabilizer

Podophyllotoxin exerts its potent antimitotic effect by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[3] By binding to the colchicine-binding site on β-tubulin, podophyllotoxin prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4]

This compound Derivatives (Etoposide/Teniposide): Topoisomerase II Poisons

In contrast to its epimer, this compound itself is a weak inhibitor of tubulin polymerization. However, its semi-synthetic glycosidic derivatives, etoposide and teniposide, are potent inhibitors of DNA topoisomerase II.[5] These drugs act by stabilizing the covalent complex between topoisomerase II and DNA, which leads to the accumulation of DNA double-strand breaks.[6] The resulting DNA damage triggers a DNA damage response (DDR), leading to cell cycle arrest and apoptosis.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the cytotoxic and target-specific activities of podophyllotoxin, this compound, and its derivative, etoposide.

Table 1: Cytotoxicity (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Reference |

| Podophyllotoxin | A549 (Lung Carcinoma) | 1.9 | [5] |

| Podophyllotoxin | K562/VCR (Leukemia) | Not specified, but induces G2 arrest | [5] |

| Etoposide | A549 (Lung Carcinoma) | >100 | [5] |

| Etoposide | SW480 (Colon Cancer) | 3.27 - 11.37 | [1] |

| Etoposide | MCF-7 (Breast Cancer) | 3.27 - 11.37 | [1] |

| Etoposide | HL-60 (Leukemia) | 3.27 - 11.37 | [1] |

| Etoposide | SMMC-7721 (Hepatoma) | 3.27 - 11.37 | [1] |

Table 2: Tubulin Polymerization Inhibition

| Compound | Assay Type | IC50 (µM) | Reference |

| Podophyllotoxin | In vitro tubulin polymerization | 3.45 ± 0.51 | [3] |

| 4-TG-PTOX (a podophyllotoxin derivative) | In vitro tubulin polymerization (Growth Inhibition) | < 1 | [7] |

| 4-MP-PTOX (a podophyllotoxin derivative) | In vitro tubulin polymerization (Growth Inhibition) | < 2 | [7] |

Table 3: Topoisomerase II Inhibition

| Compound | Assay Type | Activity | Reference |

| Etoposide | In vitro decatenation assay | Inhibition of decatenation activity | [8] |

| Teniposide | In vitro DNA-Topo II inhibition | Higher than etoposide | [5] |

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Methodology:

-

Reagents and Preparation:

-

Purified tubulin (>99% pure) is stored at -80°C and thawed on ice immediately before use.

-

GTP (Guanosine-5'-triphosphate) stock solution (e.g., 100 mM) is prepared and stored at -80°C.

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) is prepared and kept on ice.

-

Test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

-

Assay Procedure:

-

A reaction mixture is prepared on ice containing tubulin (e.g., 3 mg/mL), GTP (e.g., 1 mM), and polymerization buffer.

-

The test compound or vehicle control is added to the reaction mixture.

-

The reaction is initiated by transferring the mixture to a pre-warmed 37°C microplate reader.

-

The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (light scattering) at 340 nm over time (e.g., every 30 seconds for 60-90 minutes).[9]

-

Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

-

Topoisomerase II DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks.

Methodology:

-

Reagents and Preparation:

-

Purified human topoisomerase IIα is stored at -80°C.

-

Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA) is used as the substrate.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin) is prepared.[8]

-

ATP (Adenosine-5'-triphosphate) solution is prepared.

-

Test compounds (e.g., etoposide) are dissolved in a suitable solvent.

-

-

Assay Procedure:

-

The reaction mixture containing supercoiled DNA, assay buffer, and ATP is assembled on ice.

-

The test compound or vehicle control is added to the mixture.

-

The reaction is initiated by the addition of topoisomerase II and incubated at 37°C for a specified time (e.g., 30 minutes).[10]

-

The reaction is stopped by the addition of SDS (to a final concentration of 1%) and proteinase K (to digest the enzyme).[11]

-

The DNA is then purified (e.g., by chloroform/isoamyl alcohol extraction).[11]

-

The DNA products are resolved by agarose gel electrophoresis.

-

Compounds that stabilize the cleavage complex will result in an increase in the amount of linear and/or nicked DNA compared to the control.[12]

-

Signaling Pathways and Logical Relationships

Podophyllotoxin-Induced Cell Death Pathway

Caption: Podophyllotoxin's mechanism of action.

This compound (Etoposide) Induced DNA Damage Response

Caption: Etoposide's DNA damage response pathway.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Tubulin polymerization assay workflow.

Conclusion

The comparative analysis of podophyllotoxin and this compound provides a compelling illustration of structure-activity relationships in drug design. The C-4 epimerization results in a dramatic shift in the primary molecular target from tubulin to topoisomerase II, transforming a potent antimitotic agent into a scaffold for clinically effective DNA damaging agents. This in-depth guide, with its quantitative data, detailed protocols, and pathway visualizations, offers a valuable resource for researchers and scientists working to understand and exploit the therapeutic potential of these and other natural product-derived compounds. A thorough understanding of these differences is paramount for the rational design of novel and more effective anticancer therapies.

References

- 1. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances of podophyllotoxin/epipodophyllotoxin hybrids in anticancer activity, mode of action, and structure-activity relationship: An update (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tubulin structure-based drug design for the development of novel 4β-sulfur-substituted podophyllum tubulin inhibitors with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. cytoskeleton.com [cytoskeleton.com]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. topogen.com [topogen.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

Epiisopodophyllotoxin: A Technical Guide for Researchers

CAS Number: 4375-07-9

This technical guide provides an in-depth overview of epiisopodophyllotoxin, a naturally occurring lignan and a key precursor in the synthesis of several clinically important anticancer drugs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a diastereomer of podophyllotoxin, differing in the configuration at the C-4 position. This stereochemical difference significantly impacts its biological activity. The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4375-07-9 | [1] |

| Molecular Formula | C₂₂H₂₂O₈ | [1] |

| Molecular Weight | 414.41 g/mol | [1] |

| Melting Point | 160.3 °C | [1] |

| Boiling Point | 453.31 °C (estimate) | [1] |

| Density | 1.2649 g/cm³ (estimate) | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| pKa | 13.26 ± 0.40 (Predicted) | [1] |

| Appearance | White to Off-White Solid | [1] |

Mechanism of Action

This compound exerts its cytotoxic effects primarily by inhibiting microtubule polymerization. It binds to tubulin, the protein subunit of microtubules, at or near the colchicine-binding site. This interaction disrupts the dynamic assembly and disassembly of the microtubule network, which is crucial for various cellular processes, most notably mitosis. The disruption of the mitotic spindle leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death).

While this compound itself has antitumor properties, it is less potent than its semi-synthetic derivatives, such as etoposide and teniposide. These derivatives have a modified mechanism of action, primarily targeting topoisomerase II, an enzyme essential for DNA replication and repair.

The signaling cascade initiated by this compound-induced microtubule disruption involves several key cellular pathways. The G2/M arrest is mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners. The subsequent apoptotic pathway is often characterized by the activation of caspases, a family of proteases that execute the final stages of cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from methods used for the analysis of podophyllotoxin and its analogues and can be optimized for this compound.

Objective: To determine the purity and quantify the concentration of this compound in a sample.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: Methanol and Water (e.g., 62:38, v/v)

-

This compound standard

-

Sample solvent: Mobile phase or a compatible solvent

Procedure:

-

Preparation of Mobile Phase: Prepare the methanol:water mobile phase and degas it thoroughly.

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the sample solvent. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the sample solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Methanol:Water (62:38, v/v)

-

Flow Rate: 0.9 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 280 nm

-

Column Temperature: Ambient

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. Record the chromatograms and determine the retention time and peak area of this compound.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the calibration curve to determine the concentration of this compound in the sample.

Tubulin Polymerization Inhibition Assay

Objective: To assess the inhibitory effect of this compound on tubulin polymerization in vitro.

Instrumentation and Reagents:

-

Fluorescence plate reader with temperature control

-

Black 96-well plates

-

Purified tubulin protein

-

GTP (Guanosine triphosphate) solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound stock solution in DMSO

-

Positive control (e.g., Nocodazole) and negative control (DMSO)

Procedure:

-

Reaction Setup: On ice, prepare the reaction mixtures in the 96-well plate. Each well should contain tubulin, GTP, and the fluorescent reporter in the polymerization buffer.

-

Compound Addition: Add this compound at various concentrations to the respective wells. Include wells for the positive and negative controls. The final DMSO concentration should be kept constant across all wells and should be low (e.g., <1%).

-

Initiation of Polymerization: Transfer the plate to the fluorescence plate reader pre-warmed to 37 °C to initiate polymerization.

-

Data Acquisition: Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The inhibitory effect of this compound can be quantified by comparing the rate of polymerization and the maximum polymer mass in the presence of the compound to the negative control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of a cancer cell line.

Instrumentation and Reagents:

-

Flow cytometer

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% cold ethanol)

-

Staining solution (Propidium Iodide, RNase A in PBS)

Procedure:

-

Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

-

Fixation: Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in the propidium iodide/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the propidium iodide fluorescence.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

4'-Demethylepiisopodophyllotoxin: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethylepiisopodophyllotoxin (DMEP) is a naturally occurring aryltetralin lignan found in plants of the Podophyllum genus. It is a key intermediate in the semi-synthesis of the widely used anticancer drugs etoposide and teniposide. Beyond its role as a precursor, DMEP itself and its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of 4'-demethylthis compound, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Anticancer Activity

The most extensively studied biological activity of 4'-demethylthis compound and its derivatives is their potent cytotoxicity against a variety of cancer cell lines. This has led to the development of numerous derivatives with enhanced efficacy and reduced toxicity.

Mechanism of Action

The primary mechanism of anticancer action for 4'-demethylthis compound and its derivatives is the inhibition of topoisomerase II . By stabilizing the cleavable complex between topoisomerase II and DNA, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis (programmed cell death) in cancer cells.

Another significant signaling pathway implicated in the anticancer effects of DMEP is the PI3K-AKT pathway . Studies have shown that DMEP can inhibit this critical cell survival pathway, leading to decreased proliferation and increased apoptosis in cancer cells.

dot

Caption: PI3K-AKT Signaling Pathway Inhibition by 4'-Demethylthis compound.

dot

Caption: Mechanism of Topoisomerase II Inhibition by 4'-Demethylthis compound.

Quantitative Data: Cytotoxicity

The cytotoxic activity of 4'-demethylthis compound and its derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4'-Demethylthis compound | A549 | Lung | 13.95 ± 5.41 | [1] |

| BGC-823 | Gastric | 5.35 ± 0.77 | [1] | |

| HeLa | Cervical | 160.48 ± 14.50 | [1] | |

| 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | HL-60 | Leukemia | 0.04 | [2] |

| A-549 | Lung | <0.01 | [2] | |

| 4-N-tris(hydroxymethyl)metylaminomethane-4-deoxy-4'-demethylepipodophyllotoxin | BGC-823 | Gastric | 5.35 ± 0.77 | [1] |

| HeLa | Cervical | 160.48 ± 14.50 | [1] | |

| A549 | Lung | 13.95 ± 5.41 | [1] |

Antiviral Activity

Derivatives of podophyllotoxin, the parent compound of DMEP, have shown promising antiviral activity, particularly against Herpes Simplex Virus (HSV).

Quantitative Data: Antiviral Efficacy

The antiviral activity is often quantified by the 50% effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound | Virus Strain | EC50 (µg/mL) | Reference |

| Deoxypodophyllotoxin | HSV-1 (KOS) | 0.0006 ± 0.0001 | |

| HSV-1 (Acyclovir-resistant) | 0.0005 ± 0.0002 | ||

| HSV-2 (G) | 0.0004 ± 0.0001 |

Anti-inflammatory Activity

Lignans, the class of compounds to which 4'-demethylthis compound belongs, are known to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. While specific quantitative data for DMEP's anti-inflammatory activity is less abundant in the literature, the general activity of related lignans suggests its potential in this area.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Culture medium (e.g., RPMI 1640 with 5% FBS)

-

4'-Demethylthis compound (or derivative) dissolved in DMSO

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Add various concentrations of the test compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

dot

References

Epipodophyllotoxin Analogues: A Technical Guide to their Mechanism of Action and Therapeutic Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epipodophyllotoxins are a class of potent anti-cancer agents derived from the naturally occurring lignan, podophyllotoxin, which is extracted from the American Mayapple plant (Podophyllum peltatum)[1]. While podophyllotoxin itself exhibits cytotoxic properties by inhibiting microtubule assembly, its semi-synthetic analogues, most notably etoposide and teniposide, function through a distinct and critical mechanism: the inhibition of DNA topoisomerase II[1][2]. This unique mode of action has established these compounds as mainstays in the treatment of a variety of malignancies, including small cell lung cancer, testicular cancer, and certain types of leukemia[3]. This in-depth technical guide will explore the core functions of epipodophyllotoxin analogues, detail their mechanism of action, present quantitative data on their efficacy, outline key experimental protocols for their study, and delve into the structure-activity relationships that govern their anti-neoplastic properties.

Mechanism of Action: Topoisomerase II Poisoning

The primary cellular target of clinically relevant epipodophyllotoxin analogues such as etoposide and teniposide is topoisomerase II, an essential enzyme that modulates the topological state of DNA[4]. Topoisomerase II facilitates DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA strand through the break, and subsequently re-ligating the cleaved strands[4].

Etoposide and its analogues act as "topoisomerase II poisons"[4]. They do not bind to DNA directly but instead form a ternary complex with topoisomerase II and DNA[5]. This complex stabilizes the cleavage intermediate, a state in which the DNA is cut and covalently linked to the enzyme[4][5]. By preventing the re-ligation of the DNA strands, these drugs lead to the accumulation of persistent DNA double-strand breaks[4][5]. The accumulation of these breaks triggers a cascade of cellular events, including cell cycle arrest, primarily in the S and G2 phases, and ultimately, the induction of apoptosis (programmed cell death)[3]. Cancer cells, with their high proliferation rates, are particularly dependent on topoisomerase II, making them more susceptible to the cytotoxic effects of these drugs[5].

The following diagram illustrates the mechanism of topoisomerase II inhibition by epipodophyllotoxin analogues.

Caption: Mechanism of Topoisomerase II Inhibition.

Signaling Pathways Activated by Epipodophyllotoxin Analogues

The DNA double-strand breaks induced by epipodophyllotoxin analogues trigger the DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and coordinates cell cycle arrest and DNA repair or, if the damage is irreparable, apoptosis.

A key player in the DDR is the protein kinase ATM (Ataxia-Telangiectasia Mutated), which is activated by DNA double-strand breaks. Activated ATM then phosphorylates a number of downstream targets, including the tumor suppressor protein p53. Phosphorylation stabilizes and activates p53, which in turn acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).

The apoptotic cascade initiated by epipodophyllotoxin analogues can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by p53-mediated upregulation of pro-apoptotic Bcl-2 family members like BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.

The diagram below outlines the key signaling events following epipodophyllotoxin-induced DNA damage.

Caption: DNA Damage Response and Apoptotic Signaling.

Prominent Epipodophyllotoxin Analogues and their Efficacy

Etoposide (VP-16) and Teniposide (VM-26)

Etoposide and teniposide are the most well-established epipodophyllotoxin analogues in clinical use. Teniposide is generally more potent than etoposide in vitro, a difference that is attributed to its greater cellular uptake.

Table 1: In Vitro Cytotoxicity of Etoposide and Teniposide in Various Cancer Cell Lines

| Cell Line | Cancer Type | Etoposide IC50 (µM) | Teniposide IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 3.49 (72h) | Not Reported | [6] |

| HCT116 | Colon Cancer | ~10 (48h) | Not Reported | |

| MCF-7 | Breast Cancer | Not Reported | Not Reported | |

| HeLa | Cervical Cancer | Not Reported | Not Reported | |

| P388 | Murine Leukemia | Not Reported | Not Reported | |

| L1210 | Murine Leukemia | Not Reported | Not Reported |

Note: IC50 values can vary significantly depending on the assay conditions and exposure time.

Table 2: Clinical Efficacy of Etoposide and Teniposide in Small Cell Lung Cancer (SCLC)

| Drug | Treatment Setting | Overall Response Rate (CR + PR) | Complete Response (CR) Rate | Median Survival | Reference |

| Etoposide (VP-16) | Previously Untreated SCLC | 65% | 24% | 8.5 months | [7] |

| Teniposide (VM-26) | Previously Untreated SCLC | 71% | 23% | 11.3 months | [7] |

Newer Analogues

Research into novel epipodophyllotoxin analogues aims to improve efficacy, overcome drug resistance, and reduce toxicity. Several newer analogues have shown promise in preclinical and clinical studies.

-

GL-331: A potent topoisomerase II poison that has been evaluated in clinical trials.

-

TOP-53: A podophyllotoxin derivative with strong activity against lung cancer and lung metastatic cancer in preclinical models. It has shown greater potency than etoposide in some studies.

-

NK-611: Another analogue that has undergone clinical evaluation.

Table 3: In Vitro Cytotoxicity of Newer Epipodophyllotoxin Analogues

| Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |

| TOP-53 | P-388 | Murine Leukemia | 0.001 - 0.0043 | [3] |

| TOP-53 | Human NSCLC cell lines | Non-Small Cell Lung Cancer | 0.26 - 8.9 µg/ml |

Experimental Protocols

The study of epipodophyllotoxin analogues relies on a variety of in vitro assays to characterize their activity. Below are overviews of key experimental protocols.

Topoisomerase II Inhibition Assay

This assay directly measures the effect of a compound on the enzymatic activity of topoisomerase II. A common method is the DNA relaxation or decatenation assay.

Workflow for Topoisomerase II Decatenation Assay

Caption: Topoisomerase II Decatenation Assay Workflow.

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, with assay buffer, ATP, and the test compound (epipodophyllotoxin analogue) at various concentrations.

-